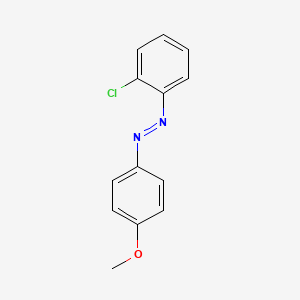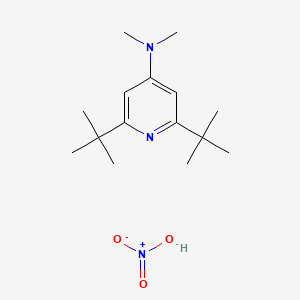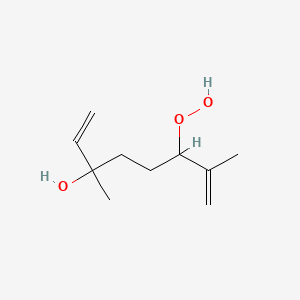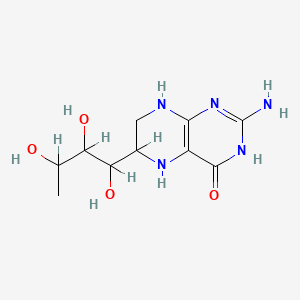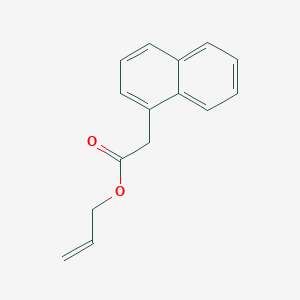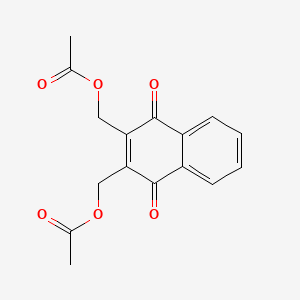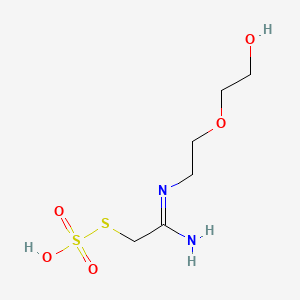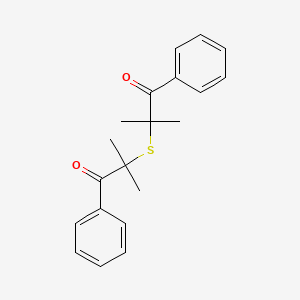
2,2'-Sulfanediylbis(2-methyl-1-phenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) is an organic compound characterized by the presence of a sulfanediyl group linking two 2-methyl-1-phenylpropan-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) typically involves the reaction of 2-methyl-1-phenylpropan-1-one with a sulfur-containing reagent under controlled conditions. One common method is the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one, followed by a coupling reaction with a sulfur donor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or disulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) involves its interaction with molecular targets through its sulfanediyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but lacking the sulfanediyl linkage.
2-methyl-1-phenylpropan-1-one: The parent compound used in the synthesis of 2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one).
Uniqueness
2,2’-Sulfanediylbis(2-methyl-1-phenylpropan-1-one) is unique due to the presence of the sulfanediyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
51110-88-4 |
|---|---|
Molecular Formula |
C20H22O2S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H22O2S/c1-19(2,17(21)15-11-7-5-8-12-15)23-20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
NKTDSFGQKHYNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)SC(C)(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


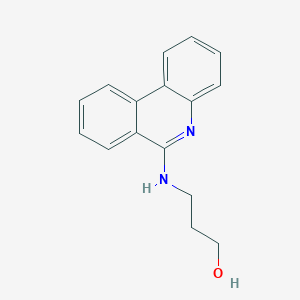
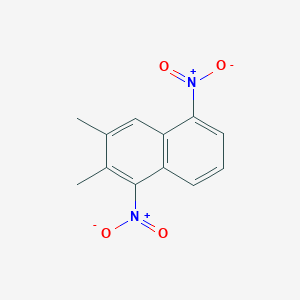

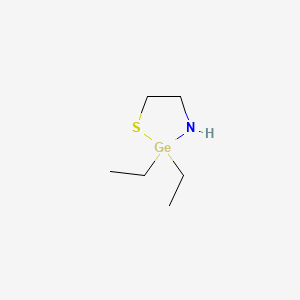
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)

